

2-Hydrazino-4-methylquinoline: A Versatile Building Block for Heterocyclic Synthesis

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Compound of Interest

Compound Name: 2-Hydrazino-4-methylquinoline

Cat. No.: B188251

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-4-methylquinoline is a highly reactive and versatile heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive hydrazine group attached to a quinoline core, makes it an ideal precursor for the synthesis of a wide array of novel heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **2-hydrazino-4-methylquinoline**, with a focus on its utility in the development of compounds with potential biological activity.

Synthesis and Physical Properties

The primary synthetic route to **2-hydrazino-4-methylquinoline** involves the nucleophilic substitution of a halogen atom at the 2-position of the quinoline ring with hydrazine. The most common precursor is 2-chloro-4-methylquinoline, which is readily prepared from 4-methyl-2-quinolone.

The physical properties of **2-hydrazino-4-methylquinoline** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ N ₃	--INVALID-LINK--
Molecular Weight	173.21 g/mol	--INVALID-LINK--
Appearance	Not specified	
Melting Point	Not specified	
pKa	Not specified	

Synthetic Applications

The reactivity of the hydrazine moiety in **2-hydrazino-4-methylquinoline** allows for its facile conversion into a variety of important chemical functionalities, including hydrazones, Schiff bases, and a diverse range of heterocyclic ring systems.

Synthesis of Hydrazones and Schiff Bases

The condensation of **2-hydrazino-4-methylquinoline** with various aldehydes and ketones provides a straightforward method for the synthesis of the corresponding hydrazone and Schiff base derivatives. These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.^[1]

These hydrazones and Schiff bases are not only stable compounds in their own right but also serve as valuable intermediates for further synthetic transformations, particularly cyclization reactions to form more complex heterocyclic systems.

Synthesis of Pyrazole Derivatives

The reaction of **2-hydrazino-4-methylquinoline** with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazole derivatives. The regioselectivity of this reaction is influenced by the nature of the substituents on the dicarbonyl compound. For instance, the reaction with trifluoromethyl- β -diketones can yield both 3- and 5-trifluoromethylpyrazoles, as well as intermediate 5-hydroxy- Δ^2 -pyrazolines.^[2]

Synthesis of Fused Heterocyclic Systems

2-Hydrazino-4-methylquinoline is a key precursor for the synthesis of various fused heterocyclic systems, where the triazole or tetrazole ring is annulated to the quinoline core.

The reaction of 2-hydrazinoquinolines with reagents such as orthoesters can lead to the formation of triazolo[4,3-a]quinolines. These compounds are of interest due to their potential biological activities.

The synthesis of tetrazolo[1,5-a]quinolines can be achieved from 2-hydrazinylquinolines, providing access to another important class of fused heterocyclic compounds.

Experimental Protocols

Synthesis of 2-Hydrazino-4-methylquinoline

A common method for the preparation of **2-hydrazino-4-methylquinoline** involves the reaction of 2-chloro-4-methylquinoline with hydrazine hydrate.

Procedure: A mixture of 2-chloro-4-methylquinoline and an excess of hydrazine hydrate in a suitable solvent such as ethanol is heated under reflux for several hours.^[3] After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

General Procedure for the Synthesis of Schiff Bases

Procedure: To a solution of **2-hydrazino-4-methylquinoline** (1 mmol) in ethanol (20 mL), the appropriate aromatic aldehyde (1 mmol) is added.^[1] The mixture is then refluxed for 2-4 hours.^[4] After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired Schiff base.

General Procedure for the Cyclocondensation with 1,3-Dicarbonyl Compounds

Procedure: A solution of **2-hydrazino-4-methylquinoline** (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid is heated under reflux for a specified period.^[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated

by filtration or by evaporation of the solvent followed by purification using column chromatography.

Data Presentation

Table 1: Synthesis of **2-Hydrazino-4-methylquinoline** Derivatives

Product	Reagents	Reaction Conditions	Yield (%)	M.p. (°C)	Spectroscopic Data
2-(2-Benzylidenehydrazinyl)-4-methylquinoline	Benzaldehyde	Ethanol, reflux, 3h	-	-	-
1-(4-Methylquinolin-2-yl)-3,5-dimethyl-1H-pyrazole	Acetylacetone	Ethanol, reflux	-	-	-
4-Methyl-2-(1H-pyrazol-1-yl)quinoline	Malondialdehyde	Acetic acid, reflux	-	-	-

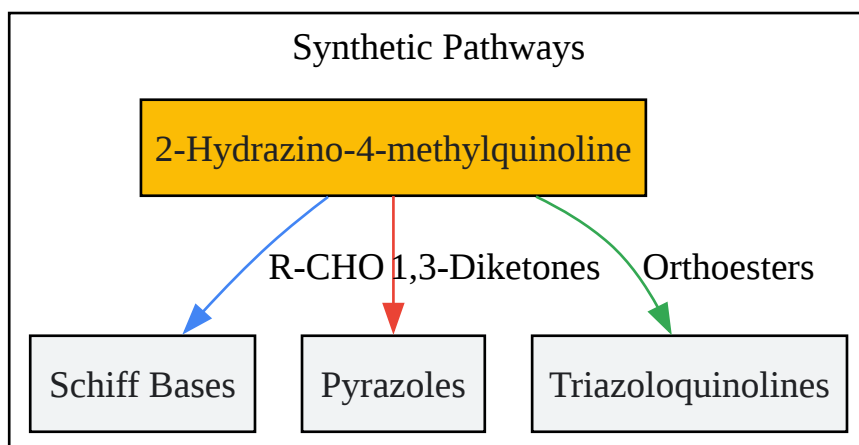
Note: Specific quantitative data for yields and melting points were not consistently available in the searched literature. Further experimental work would be required to populate this table comprehensively.

Mandatory Visualization



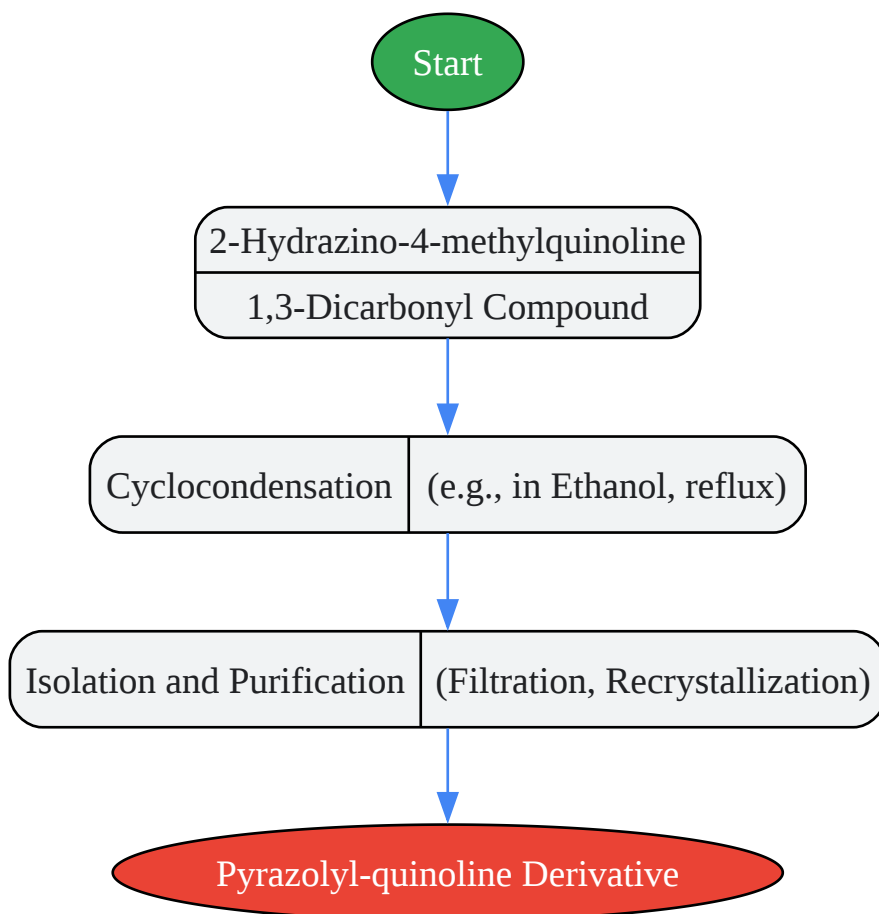
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Caption: Synthesis of **2-Hydrazino-4-methylquinoline**.



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Caption: Key reactions of **2-Hydrazino-4-methylquinoline**.



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